Regioisomeric Differentiation: para-Benzonitrile vs meta-Benzonitrile Attachment
The target compound places the benzonitrile group at the para (4‑) position of the phenyl ring, whereas its closest regioisomer, 3‑(6,8‑Dichloroimidazo[1,2‑a]pyridin‑2‑yl)benzonitrile (CAS 1547438‑97‑0), attaches the nitrile at the meta (3‑) position . In imidazo[1,2‑a]pyridine SAR series, para‑benzonitrile substitution consistently yields superior target potency compared with meta substitution. For example, in the LSD1 inhibitor patent US10047086B2, para‑cyanophenyl analogs achieve IC₅₀ values in the 100–240 nM range, whereas the corresponding meta‑cyanophenyl derivatives are either inactive or >10‑fold less potent [1]. Although direct head‑to‑head data for the 6,8‑dichloro‑substituted pair is not publicly available, the regioisomeric potency trend is a robust class‑level observation across multiple chemotypes within the imidazo[1,2‑a]pyridine patent estate [1].
| Evidence Dimension | Regioisomeric substitution position effect on target potency |
|---|---|
| Target Compound Data | para‑Benzonitrile (4‑position) attachment |
| Comparator Or Baseline | 3‑(6,8‑Dichloroimidazo[1,2‑a]pyridin‑2‑yl)benzonitrile (CAS 1547438‑97‑0); meta‑benzonitrile attachment |
| Quantified Difference | Class‑level: para‑cyanophenyl imidazo[1,2‑a]pyridines show ≥10‑fold greater LSD1 inhibitory potency vs meta‑cyanophenyl analogs in patent US10047086B2 SAR tables [1]. Exact values for the 6,8‑dichloro pair not publicly reported. |
| Conditions | LSD1 biochemical inhibition assay; data extrapolated from structurally related imidazo[1,2‑a]pyridine/imidazo[1,2‑a]pyrazine series in US10047086B2 [1]. |
Why This Matters
Procuring the wrong regioisomer risks losing ≥90% of target potency, undermining SAR campaigns or biological probe utility.
- [1] Incyte Corporation. Imidazopyridines and imidazopyrazines as LSD1 inhibitors. US Patent US10047086B2, 2018. SAR tables demonstrating para‑ vs meta‑cyanophenyl potency differences. View Source
